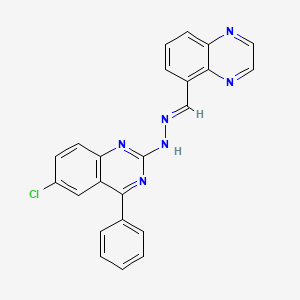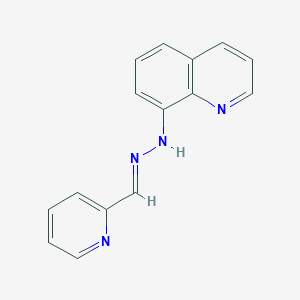
5-quinoxalinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-quinoxalinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone, also known as QCA-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. QCA-1 is a hydrazone derivative of quinazoline, a heterocyclic organic compound with a bicyclic structure. The compound has been synthesized using different methods and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of 5-quinoxalinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone involves the inhibition of specific molecular pathways that are involved in cancer cell growth and survival. The compound targets the PI3K/Akt/mTOR signaling pathway, which is commonly dysregulated in cancer cells. This compound inhibits the activity of these proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including:
1. Induction of Apoptosis: this compound induces apoptosis in cancer cells by activating specific molecular pathways.
2. Inhibition of Cell Proliferation: this compound inhibits the growth and proliferation of cancer cells by targeting specific proteins.
3. Neuroprotection: this compound has been shown to protect neurons from damage caused by toxic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
5-quinoxalinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent Activity: this compound exhibits potent activity against cancer cells and bacteria, making it a valuable tool for scientific research.
2. Selective Targeting: this compound targets specific molecular pathways, making it a selective inhibitor with minimal off-target effects.
3. Versatile: this compound has potential applications in various fields of scientific research, including cancer research, neurodegenerative diseases, and antibacterial activity.
Some of the limitations of this compound for lab experiments include:
1. Cost: this compound is a relatively expensive compound, which limits its availability for scientific research.
2. Toxicity: this compound has been shown to exhibit some toxicity in animal studies, which requires careful handling and monitoring.
3. Limited Studies: Although this compound has shown promising results in various studies, there is still limited research on its potential applications in different fields.
Orientations Futures
There are several future directions for research on 5-quinoxalinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone, including:
1. Combination Therapy: this compound could be used in combination with other anticancer drugs to enhance its efficacy and reduce toxicity.
2. Drug Delivery Systems: The development of drug delivery systems could improve the bioavailability and targeted delivery of this compound to cancer cells.
3. Clinical Trials: Further clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
4. Mechanistic Studies: More mechanistic studies are needed to understand the specific molecular pathways targeted by this compound and its potential applications in different fields of scientific research.
5. Structure-Activity Relationship Studies: Studies on the structure-activity relationship of this compound could help to optimize its potency and selectivity as an inhibitor.
Méthodes De Synthèse
The synthesis of 5-quinoxalinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone involves the reaction of 6-chloro-4-phenyl-2-quinazolinylhydrazine with 5-quinoxalinecarbaldehyde. The reaction is carried out in the presence of a suitable solvent and a catalyst under controlled conditions. The yield and purity of the compound depend on the reaction conditions and the quality of the starting materials.
Applications De Recherche Scientifique
5-quinoxalinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has been extensively studied for its potential applications in various fields of scientific research. The compound has shown promising results in the following areas:
1. Cancer Research: this compound has been found to exhibit potent anticancer activity against different types of cancer cells, including breast cancer, lung cancer, and leukemia. The compound induces apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways.
2. Neurodegenerative Diseases: this compound has been shown to have neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound inhibits the accumulation of toxic proteins that are responsible for neuronal damage.
3. Antibacterial Activity: this compound has been found to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound disrupts the bacterial cell membrane and inhibits bacterial growth.
Propriétés
IUPAC Name |
6-chloro-4-phenyl-N-[(E)-quinoxalin-5-ylmethylideneamino]quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN6/c24-17-9-10-19-18(13-17)21(15-5-2-1-3-6-15)29-23(28-19)30-27-14-16-7-4-8-20-22(16)26-12-11-25-20/h1-14H,(H,28,29,30)/b27-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRSUNDXGTWJQB-MZJWZYIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=C5C(=CC=C4)N=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=C5C(=CC=C4)N=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5767454.png)
![3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5767455.png)
![4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5767458.png)


![2-[(2,4-dichlorophenyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5767468.png)
![N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5767476.png)
![2-(4-fluorophenyl)-4-[4-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5767482.png)

![N,N-diethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5767506.png)
![2-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5767519.png)


